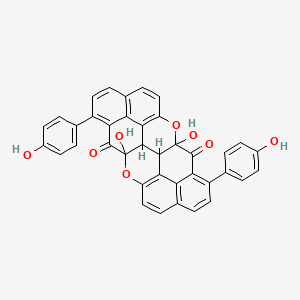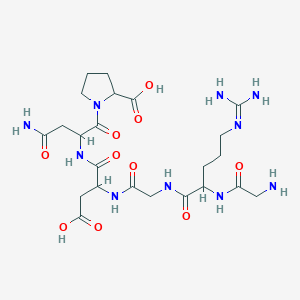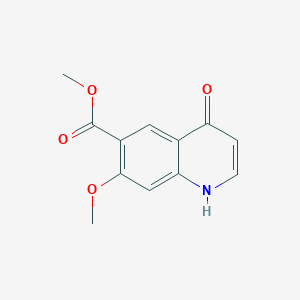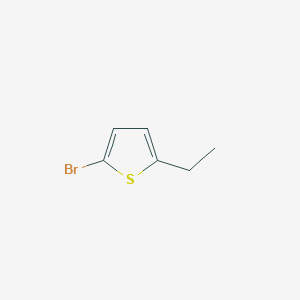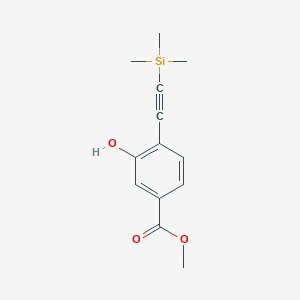
Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate
Overview
Description
“Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate” is a chemical compound with the CAS number 478169-68-5 . It is a light-yellow to yellow powder or crystals .
Synthesis Analysis
The synthesis of similar compounds involves reactions such as the Sonogashira coupling reaction . For instance, 4-[(Trimethylsilyl)ethynyl]benzaldehyde can be synthesized by reacting 4-bromobenzaldehyde and triphenylphosphine in anhydrous triethylamine with ethynyltrimethylsilane and then with palladium (II) acetate under argon .Molecular Structure Analysis
The molecular formula of “Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate” is C13H16O3Si . The InChI code is 1S/C13H16O3Si/c1-16-13(15)11-6-5-10(12(14)9-11)7-8-17(2,3)4/h5-6,9,14H,1-4H3 .Physical And Chemical Properties Analysis
“Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate” is a light-yellow to yellow powder or crystals . It has a molecular weight of 248.35 g/mol . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis of Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate
- Scientific Field : Organic Chemistry
- Application Summary : This compound is synthesized using 4-iodine-3-hydroxybenzoic acid and trimethylsilylacetylene as raw materials. A palladium-supported ordered mesoporous carbon catalyst and a cuprous iodide-triphenylphosphine complex are used to catalyze the synthesis in an alkaline system .
- Methods of Application : The mass of the palladium-supported ordered mesoporous carbon catalyst used in the synthesis method is 1-2% of that of the 4-iodo-3-hydroxybenzoic acid, the mass of the cuprous iodide is 5-7% of that of the 4-iodo-3-hydroxybenzoic acid, and the mass of the triphenylphosphine is 50-80% of that of the cuprous iodide .
- Results or Outcomes : The synthesis yield is greatly improved to 94%, and the obtained product has stable quality and high purity .
Use as a Medical Intermediate
- Scientific Field : Medicinal Chemistry
- Application Summary : Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate is an important medical intermediate and is mainly used for synthesizing benzofuran-6-carboxylic acid . Benzofuran-6-carboxylic acid is a key fragment of sitaxel .
- Results or Outcomes : Ritasate, the first LFA-1 new drug, belongs to leukocyte function antigen 1 antagonist, and is the first new drug capable of improving and treating dry eye symptoms .
Safety And Hazards
properties
IUPAC Name |
methyl 3-hydroxy-4-(2-trimethylsilylethynyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3Si/c1-16-13(15)11-6-5-10(12(14)9-11)7-8-17(2,3)4/h5-6,9,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKWQEJDFVUAME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C#C[Si](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate | |
CAS RN |
478169-68-5 | |
| Record name | Methyl 3-hydroxy-4-[2-(trimethylsilyl)ethynyl]benzoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8EQ7AQV2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

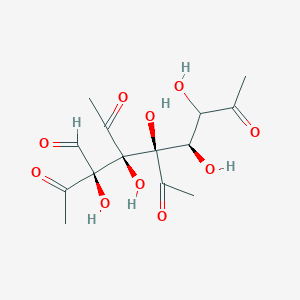
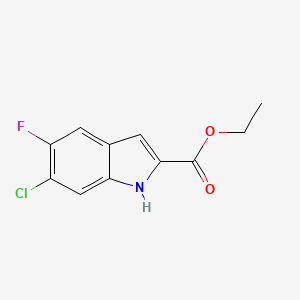
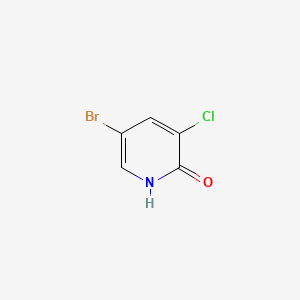
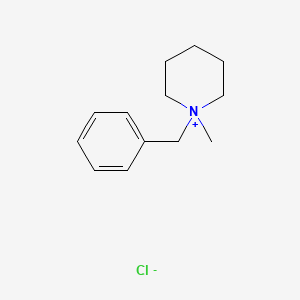
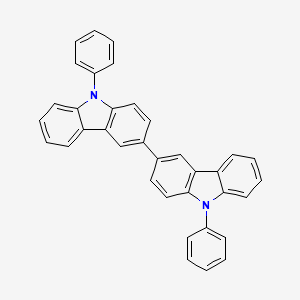
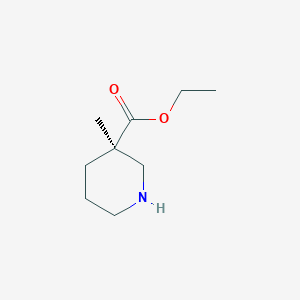
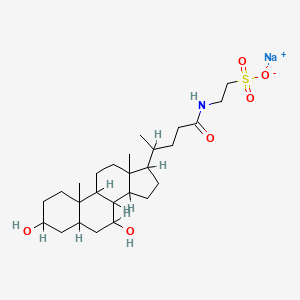
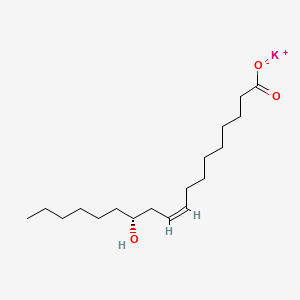
![(1S,4S,9S,10R,13R,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B1632175.png)
![3-Azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1632178.png)
